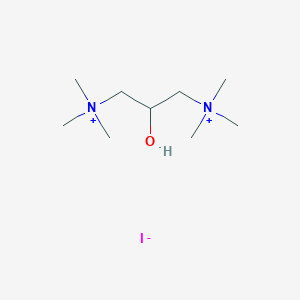
Prolonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a white or off-white powder and is known for its high solubility in water but low solubility in ethanol and chloroform . Prolonium iodide has garnered attention for its potential therapeutic benefits, particularly in the treatment of neurodegenerative disorders and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prolonium iodide can be synthesized through the reaction of 2-hydroxypropane-1,3-diamine with methyl iodide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Prolonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: It can participate in substitution reactions where the iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like silver nitrate can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various iodide derivatives .
Applications De Recherche Scientifique
Prolonium iodide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of prolonium iodide involves several biochemical pathways:
Neuroreceptor Modulation: It modulates the activity of neuroreceptors, particularly acetylcholinesterase, which helps increase acetylcholine levels in the brain, enhancing cognitive functions.
Anti-inflammatory Properties: It downregulates pro-inflammatory cytokines and upregulates anti-inflammatory cytokines, reducing chronic inflammation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting neurons from damage.
Comparaison Avec Des Composés Similaires
Prolonium iodide can be compared with other similar compounds such as:
Hexamethonium Iodide: Both compounds have neuroprotective properties, but this compound has a broader range of applications in treating neurodegenerative diseases.
Trimethylammonium Iodide: While similar in structure, this compound exhibits stronger anti-inflammatory and antioxidant activities.
Uniqueness: this compound stands out due to its multifaceted mechanism of action, combining neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for treating various neurodegenerative and inflammatory conditions .
Propriétés
Numéro CAS |
123-47-7 |
|---|---|
Formule moléculaire |
C9H24IN2O+ |
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
BYZAPDFLSJTAQK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-] |
Apparence |
Solid powder |
Key on ui other cas no. |
123-47-7 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Prolonium iodide; NSC 41.49; NSC-4149; NSC4149 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















